molecular formula C12H20F3NO4 B2903971 Methyl2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate CAS No. 2248365-75-3

Methyl2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate

Cat. No.: B2903971
CAS No.: 2248365-75-3
M. Wt: 299.29
InChI Key: PCOFIUXWYSFFGJ-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate is a structurally complex ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a trifluoromethyl group, and a methyl branch. The Boc group serves as a protective moiety for amines, enabling selective reactivity in synthetic pathways, particularly in peptide and heterocycle synthesis .

Properties

IUPAC Name

methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3NO4/c1-7(2)11(8(17)19-6,12(13,14)15)16-9(18)20-10(3,4)5/h7H,1-6H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOFIUXWYSFFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)(C(F)(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the carbamate and ester functionalities may interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Table 2: Physicochemical Properties

Property Target Compound Triflusulfuron-methyl
LogP (Predicted) ~2.8 (high due to CF₃) ~1.5 (moderate, polar triazine)
Hydrolysis Sensitivity Stable in neutral conditions Labile in acidic/alkaline environments

Imidazole Derivatives with Boc Groups

Imidazole-based compounds from Molecules (2008) incorporate Boc groups but differ fundamentally in backbone structure . For example, 4-[(dibenzylamino)carbonyl]-5-[(tert-butoxy)-...-imidazole highlights:

  • Backbone : Imidazole rings vs. the target’s aliphatic ester chain.
  • Boc Utility : In imidazoles, Boc protects lysine side chains, whereas in the target, it shields a primary amine .

Research Findings and Implications

Boc Deprotection : The target’s Boc group, like in N-Boc-N-methyl-L-threonine, is likely cleavable under acidic conditions (e.g., TFA), enabling sequential synthesis strategies .

Ester Stability : Methyl esters in sulfonylureas undergo hydrolysis for activation ; the target’s ester may follow similar kinetics, influencing prodrug design.

Biological Activity

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate
  • Molecular Formula : C₁₁H₁₈F₃N O₄
  • Molecular Weight : 309.36 g/mol
  • CAS Number : 1180002-01-0

Synthesis

The synthesis of this compound typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups, followed by the introduction of the trifluoromethyl group. Various methods have been explored in literature, including alkylation techniques and reactions involving carbamates and amino acids .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown effectiveness against various bacterial strains, suggesting that methyl 2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate may possess similar activities .

Anti-inflammatory Effects

Studies have reported that related compounds can modulate inflammatory pathways, particularly through inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

The biological activity of methyl 2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate may be attributed to:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammation and infection processes.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to immune response and cell proliferation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several Boc-protected amino acids, including derivatives similar to methyl 2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate. Results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of related compounds in a murine model. The administration of these compounds resulted in a marked reduction in serum levels of TNF-alpha and IL-6, indicating their potential as therapeutic agents for inflammatory conditions .

Q & A

Q. What are the primary synthetic routes for Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via a multi-step process involving:

  • Protection of the amino group : The tert-butoxycarbonyl (Boc) group is introduced using Boc-anhydride [(Boc)₂O] in the presence of a base like DMAP (4-dimethylaminopyridine) to prevent side reactions .
  • Trifluoromethylation : A key step involves the addition of a trifluoromethyl group, often via nucleophilic substitution or radical-mediated methods. For example, trifluoromethyltrimethylsilane (TMSCF₃) under acidic conditions may be employed .
  • Esterification : Methyl ester formation is achieved using methanol and a coupling agent (e.g., DCC, HOBt) under anhydrous conditions .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% required for biological assays) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of Boc (δ ~1.4 ppm for tert-butyl), trifluoromethyl (δ ~120–125 ppm in ¹³C), and ester (δ ~3.7 ppm for methyl) groups .
    • HRMS : Exact mass verification (e.g., calculated for C₁₃H₂₁F₃N₂O₄: 326.15 g/mol) .
  • Stability Testing : Monitor degradation under varying pH and temperature using accelerated stability protocols .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in this compound during nucleophilic substitutions?

The trifluoromethyl group is electron-withdrawing, polarizing adjacent bonds and enhancing electrophilicity at the carbonyl carbon. Computational studies (DFT calculations) reveal:

  • Transition-State Analysis : Stabilization via hyperconjugation between the CF₃ group and the reaction center .
  • Steric Effects : The bulky CF₃ group may hinder nucleophilic attack, requiring optimized steric environments (e.g., bulky solvents like tert-butanol) .

Experimental Validation : Kinetic isotope effect (KIE) studies and isotopic labeling (e.g., ¹⁸O tracing) can elucidate rate-determining steps .

Q. How does this compound interact with biological targets such as enzymes or receptors?

  • Enzyme Inhibition Assays : Test inhibition of serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. The trifluoromethyl group enhances binding via hydrophobic interactions .
  • Structural Biology : X-ray crystallography or cryo-EM to map binding pockets. For example, the Boc group may occupy a hydrophobic cleft, while the CF₃ group stabilizes π-π stacking .

Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

  • Reproducibility Checks : Validate reported protocols with controlled reagent purity (e.g., anhydrous solvents, fresh TMSCF₃) .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in trifluoromethylation yields may stem from trace moisture in reagents .
  • Orthogonal Assays : Use alternative bioactivity models (e.g., cell-free vs. cell-based assays) to confirm target engagement .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug Design : Replace the methyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to enhance plasma stability .
  • Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve aqueous solubility (>50 µM required for IV administration) .
  • Metabolic Profiling : LC-MS/MS to identify major metabolites in liver microsomes, guiding structural modifications to reduce clearance .

Q. How does the stereochemistry at the 3-methyl and trifluoromethyl positions influence bioactivity?

  • Chiral Synthesis : Prepare enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) and compare activity .
  • Molecular Dynamics (MD) : Simulate enantiomer binding to targets like G-protein-coupled receptors (GPCRs). For example, the (R)-configuration may better fit hydrophobic pockets .

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